molecular formula C11H14BrCl2NO B2578028 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride CAS No. 2138041-85-5

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride

Cat. No.: B2578028
CAS No.: 2138041-85-5
M. Wt: 327.04
InChI Key: MZAZOAHQUHZSGB-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride is a halogenated morpholine derivative characterized by a bromo-substituted aromatic ring and a chloromethyl group at the para position. Morpholine derivatives are widely studied for their versatility in medicinal chemistry and material science, often serving as intermediates in drug synthesis or functional components in organic reactions.

Properties

IUPAC Name

4-[2-bromo-4-(chloromethyl)phenyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO.ClH/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAZOAHQUHZSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CCl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Coupling: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, making it useful in the development of pharmaceuticals and specialty chemicals.

Biological Research

The compound is utilized as a probe in biological studies to investigate enzyme activities and cellular pathways. Its ability to form covalent bonds with nucleophilic sites on proteins enables researchers to modulate enzyme functions, providing insights into various biological mechanisms .

Medicinal Chemistry

Research indicates that derivatives of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride exhibit potential therapeutic effects. For instance, compounds derived from this structure have shown promise as selective inhibitors of MEK enzymes, which are implicated in several proliferative diseases, including cancer .

Case Study: MEK Inhibition

A study demonstrated that certain derivatives of this compound effectively inhibited MEK1 and MEK2 kinase enzymes, suggesting applications in treating cancers such as breast and prostate cancer . The mechanism involves the compound's interaction with specific molecular targets, leading to modulation of cell signaling pathways associated with tumor growth.

Agrochemical Intermediates

The compound is also employed as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that are essential for modern agriculture .

Data Tables

Application AreaDescription
Organic SynthesisBuilding block for complex molecules
Biological ResearchProbe for enzyme activity studies
Medicinal ChemistryPotential MEK inhibitors for cancer treatment
Agrochemical IntermediatesSynthesis of pesticides and herbicides

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activities. The morpholine ring can also interact with biological membranes and receptors, affecting cellular signaling and function .

Comparison with Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in the combination of bromo and chloromethyl groups on the phenyl ring. Below is a comparison with key analogs:

Compound Name Substituents on Phenyl Ring Morpholine Substituents CAS RN Molecular Weight
4-(2-Bromo-4-(chloromethyl)phenyl)morpholine HCl 2-Bromo, 4-chloromethyl None Not provided ~354.6 (estimated)
4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine 2-Chloromethyl, 4-trifluoromethyl None 892502-15-7 279.68
4-(2-Bromoethyl)morpholine HCl None 2-Bromoethyl 89583-06-2 230.53
4-[(4-Bromo-3-chlorophenyl)methyl]morpholine HCl 4-Bromo, 3-chloro Benzyl-linked to morpholine 952290-08-3 ~342.6 (estimated)

Key Observations :

  • Halogenation Patterns : The target compound combines bromine (electron-withdrawing) and chloromethyl (reactive alkylating group), whereas analogs like the trifluoromethyl variant prioritize lipophilicity and metabolic stability .
  • Positional Effects : The 2-bromo, 4-chloromethyl substitution may influence steric hindrance and reactivity compared to 4-bromo-3-chloro derivatives .

Reactivity of Chloromethyl Group

The chloromethyl group is highly reactive, enabling nucleophilic substitutions (e.g., with amines or alcohols) to generate derivatives. This contrasts with bromoethyl-substituted morpholines (), where the bromine serves as a better leaving group for alkylation reactions .

Physicochemical Properties

Melting Points and Stability

  • The trifluoromethyl analog (CAS 892502-15-7) has a melting point of 52–54°C, reflecting moderate crystallinity .
  • Bromoethyl-substituted morpholines (e.g., CAS 89583-06-2) are stored at room temperature, indicating stability under dry conditions .

Solubility and Lipophilicity

The chloromethyl and bromo groups likely reduce aqueous solubility compared to non-halogenated morpholines. The trifluoromethyl analog’s lower molecular weight (279.68 vs. ~354.6) may enhance solubility in organic solvents .

Antifungal Potential

Morpholine derivatives like amorolfine hydrochloride () inhibit ergosterol synthesis in fungi. The target compound’s chloromethyl group could enhance membrane permeability, though direct evidence is lacking .

Market and Commercial Viability

Pricing Trends

  • 4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine is priced at ¥5,500 per gram (97% purity), reflecting high demand for fluorinated analogs .
  • Bromoethyl morpholine (CAS 89583-06-2) is less expensive at ~¥33,500 per gram, likely due to simpler synthesis .

Biological Activity

4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride, a compound with the molecular formula CHBrClN and a molecular weight of approximately 327.05 g/mol, possesses significant biological activity due to its unique structural features. The compound includes a morpholine ring and halogen substituents, which enhance its reactivity and potential for interaction with biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The presence of the bromo and chloromethyl groups allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially modulating enzymatic activities and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied as an enzyme inhibitor, particularly in relation to monoamine transporters, which are crucial for neurotransmitter regulation. Inhibition of these transporters can have therapeutic implications for conditions such as depression and anxiety disorders .
  • Binding Affinity: Interaction studies indicate that the halogen substituents enhance binding affinity to biological targets, which is essential for understanding the compound's mechanism of action.

Research Findings

Research on 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride has revealed several important findings regarding its biological activity:

  • Inhibition Studies: Various studies have demonstrated that this compound can inhibit the reuptake of serotonin and norepinephrine, indicating its potential use in treating mood disorders .
  • Toxicity Assessments: Toxicological evaluations have highlighted the need for careful assessment of the compound's safety profile, particularly in long-term applications .
  • Comparative Studies: Comparisons with structurally similar compounds have shown that 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine exhibits superior activity in certain assays, suggesting its potential as a lead compound in drug development .

Case Studies

Several case studies have explored the applications of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride in various therapeutic contexts:

  • Antidepressant Activity: A study investigated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors, supporting its role as a potential antidepressant agent .
  • Cancer Research: Preliminary research has suggested that derivatives of this compound may exhibit anticancer properties by influencing pathways involved in cell proliferation and apoptosis .

Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of serotonin and norepinephrine reuptake
Antidepressant EffectsReduction in depressive behaviors in animal models
Anticancer PotentialInfluence on cell proliferation pathways
ToxicityNeed for comprehensive safety assessments

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
4-[2-Bromo-4-(methyl)phenyl]morpholineMethyl group instead of chloromethylModerate enzyme inhibition
4-[2-Chloro-4-(methyl)phenyl]morpholineChlorine instead of bromineLower binding affinity
4-[2-Bromo-4-(ethyl)phenyl]morpholineEthyl group instead of chloromethylSimilar activity profile

Q & A

Q. How can researchers optimize the synthesis of 4-(2-Bromo-4-(chloromethyl)phenyl)morpholine hydrochloride to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to favor nucleophilic substitution at the chloromethyl group. Use catalysts like DMSO/I₂ or CuCl₂ for cyclization, as demonstrated in analogous brominated chromone syntheses . Purify via gradient elution HPLC (C18 column, UV detection at 254 nm) and confirm purity using high-resolution mass spectrometry (HRMS) and ¹³C NMR. Reference synthetic protocols for related morpholine derivatives (e.g., Enamine product codes EN300-763011, EN300-121248) for procedural guidance .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). Compare with spectral data of structurally similar bromo-chloro compounds .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to brominated Schiff base analogs .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers under inert atmosphere (argon/nitrogen) at 0–6°C to prevent hydrolysis of the chloromethyl group . Avoid exposure to moisture and light. Use gloveboxes for weighing and handling, as recommended for air-sensitive brominated aryl derivatives .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>184°C, based on analogous morpholine derivatives) .

Advanced Research Questions

Q. What are the key challenges in elucidating reaction mechanisms involving the bromo and chloromethyl groups under catalytic conditions?

  • Methodological Answer : The bromo group’s steric hindrance may slow cross-coupling reactions (e.g., Suzuki-Miyaura). Use DFT calculations to model transition states and identify optimal catalysts (e.g., Pd(PPh₃)₄). Monitor intermediates via in-situ IR spectroscopy, as applied in brominated chromone syntheses . Address competing side reactions (e.g., dehydrohalogenation) by controlling base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Perform molecular docking studies to assess interactions with biological targets (e.g., enzymes) and predict regioselectivity. Use Gaussian09 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps . Validate predictions with experimental kinetic data from time-resolved UV-Vis spectroscopy.

Q. What strategies mitigate discrepancies in biological activity data arising from polymorphic forms of this hydrochloride salt?

  • Methodological Answer : Characterize polymorphs via powder X-ray diffraction (PXRD) and DSC. Optimize crystallization solvents (e.g., ethanol/water mixtures) to isolate the thermodynamically stable form. Compare bioactivity across polymorphs using cell-based assays (e.g., MIC for antimicrobial studies) .

Q. How can researchers design experiments to resolve contradictions in reported catalytic efficiencies for halogenated morpholine derivatives?

  • Methodological Answer : Standardize reaction conditions (solvent, catalyst loading, temperature) and use internal controls (e.g., 4-bromo-2-fluorobenzaldehyde as a reference). Perform kinetic isotope effect (KIE) studies to distinguish between radical and ionic pathways .

Q. What advanced techniques validate the compound’s role as a precursor in supramolecular chemistry applications?

  • Methodological Answer : Synthesize coordination polymers by reacting the compound with transition metals (e.g., Cu²⁺). Characterize via single-crystal X-ray diffraction and electron paramagnetic resonance (EPR) spectroscopy, as demonstrated for brominated Schiff base complexes .

Q. How do steric and electronic effects of the bromo and chloromethyl groups influence regioselectivity in multi-step syntheses?

  • Methodological Answer :
    Use Hammett plots to correlate substituent effects with reaction rates. Perform competitive experiments with deuterated analogs to isolate electronic vs. steric contributions. Reference crystallographic data from brominated phenol derivatives to map steric bulk .

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